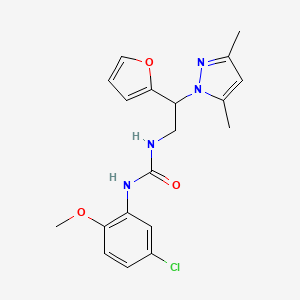

1-(5-chloro-2-methoxyphenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea

Description

The compound 1-(5-chloro-2-methoxyphenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea is a urea derivative featuring a substituted phenyl group (5-chloro-2-methoxyphenyl) and a heterocyclic moiety combining pyrazole and furan rings. Urea-based compounds are frequently explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors . The chloro and methoxy substituents on the phenyl ring likely influence lipophilicity and electronic properties, while the pyrazole and furan groups contribute to planar and non-planar conformations, affecting molecular packing and solubility.

Propriétés

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O3/c1-12-9-13(2)24(23-12)16(18-5-4-8-27-18)11-21-19(25)22-15-10-14(20)6-7-17(15)26-3/h4-10,16H,11H2,1-3H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBDATOJVCXQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(5-chloro-2-methoxyphenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.

- Chemical Name : 1-(5-chloro-2-methoxyphenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea

- Molecular Formula : C18H18ClN3O3

- Molecular Weight : 359.80682 g/mol

- CAS Number : 515177-52-3

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific compound under consideration has been studied for its potential in various therapeutic areas:

Anticancer Activity

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through several pathways, including the inhibition of cyclin-dependent kinases (CDKs) and the activation of caspases.

- Cell Line Studies :

- In vitro studies have demonstrated significant cytotoxicity against multiple cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

- For example, a related pyrazole derivative exhibited IC50 values of 3.79 µM against MCF7 cells and 12.50 µM against SF-268 cells .

Anti-inflammatory Activity

The pyrazole moiety has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, showing effectiveness against various bacterial strains. The presence of the furan ring enhances its interaction with microbial enzymes, leading to increased potency.

Case Studies

- Study on Antitumor Activity :

-

Inflammation Model :

- In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Comparison

2.2. Heterocyclic Moieties: Pyrazole, Furan vs. Thiazole/Triazole

- Target Compound: The pyrazole-furan-ethylurea backbone allows for partial planarity (pyrazole) and conformational flexibility (furan). The urea linker provides hydrogen-bond donor/acceptor sites.

- Analogs from : Compounds 4 and 5 incorporate thiazole and triazole rings, which are more rigid and electron-deficient than furan. This rigidity may enhance stacking interactions in crystal lattices .

Table 2: Heterocycle Impact

| Compound | Heterocycles | Planarity | Hydrogen-Bond Capacity |

|---|---|---|---|

| Target Compound | Pyrazole, Furan | Partially planar | High (urea linker) |

| Compounds 4/5 | Thiazole, Triazole, Pyrazole | Fully planar* | Low (thiazole linker) |

Research Findings and Implications

- Bioactivity : Urea derivatives often exhibit kinase inhibition or antimicrobial activity. The target compound’s hydrogen-bonding capacity (urea) may enhance target engagement compared to thiazole-linked analogs .

- Solubility : The methoxy group in the target compound could improve aqueous solubility relative to fluorine-rich analogs, balancing lipophilicity for drug-likeness.

Q & A

Q. What synthetic routes are recommended for synthesizing this urea derivative, and how can reaction conditions be optimized?

The compound can be synthesized via a stepwise urea formation strategy. A common approach involves coupling an isocyanate intermediate (e.g., 5-chloro-2-methoxyphenyl isocyanate) with a substituted amine (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethylamine) in an inert solvent (e.g., dichloromethane) under reflux, with triethylamine (TEA) to neutralize HCl byproducts . Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Flow chemistry systems may enhance reproducibility and scalability, as demonstrated in diazomethane synthesis workflows .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR (1H/13C): Assign methoxy (-OCH3), furan, and pyrazole protons; confirm urea NH peaks (δ 8–10 ppm).

- IR: Validate urea carbonyl (C=O) stretch near 1640–1680 cm⁻¹.

- HRMS: Confirm molecular ion ([M+H]+) and fragmentation patterns.

- X-ray crystallography: Resolve spatial arrangement of the pyrazole-furan-urea scaffold, as seen in structurally related pyrazolones .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NOESY correlations) be resolved?

Contradictions may arise from dynamic conformational changes or overlapping signals. Use:

Q. What strategies improve regioselectivity during pyrazole ring functionalization?

Regioselectivity is influenced by steric and electronic effects. For example:

Q. How to design experiments assessing structure-activity relationships (SAR) for biological targets?

Q. What computational approaches predict binding modes with biological targets?

- Molecular docking (AutoDock Vina): Model interactions with active sites using crystal structures of homologous proteins.

- Molecular dynamics (MD) simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Validate predictions with mutagenesis studies or SPR binding assays .

Q. What challenges arise in isolating intermediates, and how can they be addressed?

- High polarity of urea intermediates complicates purification. Use preparative HPLC with C18 columns and gradient elution (e.g., water:acetonitrile + 0.1% formic acid).

- Byproduct formation (e.g., dimerization) can be minimized via dropwise addition of reagents, as in thiazolylurea syntheses .

Q. How to gain mechanistic insights into urea bond formation?

- Conduct kinetic studies under varying concentrations of isocyanate/amine.

- Use isotopic labeling (18O) to track oxygen incorporation in the urea carbonyl group.

- Monitor reaction progress via in-situ FTIR to detect intermediate isocyanate consumption .

Q. How to analyze thermodynamic stability and degradation pathways?

- Differential Scanning Calorimetry (DSC): Measure melting points and phase transitions.

- Thermogravimetric Analysis (TGA): Identify decomposition temperatures.

- Accelerated stability studies (40°C/75% RH) can reveal hydrolytic susceptibility of the urea moiety .

Q. How do electron-withdrawing groups influence electrophilic substitution in the furan ring?

Q. Methodological Notes

- Data tables (e.g., reaction yields, spectroscopic assignments) should be cross-validated using triplicate experiments.

- Conflicting data (e.g., NMR vs. X-ray) require multi-technique reconciliation, emphasizing crystallography as the gold standard .

- Ethical considerations: Biological testing must follow institutional guidelines for compound handling and disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.